2-Ethoxy-3-methoxybenzoic acid
Description
Contextualization within Substituted Benzoic Acids Research
Substituted benzoic acids are a cornerstone of organic chemistry. The basic structure consists of a benzene (B151609) ring attached to a carboxylic acid group. vedantu.com The addition of other chemical groups, or substituents, to the benzene ring can dramatically alter the molecule's physical and chemical properties. docbrown.infonih.gov These changes are due to a combination of electronic and steric effects.
2-Ethoxy-3-methoxybenzoic acid is a prime example of a disubstituted benzoic acid. The positions of the ethoxy and methoxy (B1213986) groups are significant. The "ortho" position (in this case, the ethoxy group at position 2) often leads to what is known as the "ortho effect," where steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, influencing its acidity. wikipedia.org The electronic effects of the electron-donating ethoxy and methoxy groups also play a crucial role in the molecule's reactivity. libretexts.org
The study of such substituted benzoic acids is vital for understanding fundamental principles of organic chemistry, including reaction mechanisms and structure-property relationships. researchgate.net Researchers often use these compounds as model systems to probe the intricate interplay of substituent effects.
Historical Perspectives in Synthetic Organic Chemistry
The story of substituted benzoic acids is deeply intertwined with the history of organic chemistry itself. The parent compound, benzoic acid, was first isolated in the 16th century. wikipedia.orgnewworldencyclopedia.org However, it wasn't until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org This period marked a turning point in chemistry, as the concept of the "vital force" in organic compounds began to be dismantled, paving the way for laboratory synthesis. siue.edu
Early industrial synthesis of benzoic acid involved processes that often resulted in chlorinated derivatives. wikipedia.orgnewworldencyclopedia.org Over time, more refined methods, such as the oxidation of toluene (B28343), were developed to produce purer compounds. acs.org The development of synthetic routes to various substituted benzoic acids, including those with methoxy and ethoxy groups, has been a continuous area of research. For instance, a patented method describes the synthesis of 2-ethoxybenzoic acid compounds through a multi-step process involving an aromatic amido pyridine-1-oxide intermediate. google.com Another synthesis approach for a related compound, 2-carbomethoxy-3-methoxybenzoic acid, starts from dimethyl 3-nitrophthalate. prepchem.com These historical advancements in synthetic methodology have enabled chemists to create a vast library of benzoic acid derivatives for various scientific investigations.
Contemporary Significance and Emerging Research Avenues for Benzoic Acid Derivatives
The field of benzoic acid derivatives is far from static. Contemporary research continues to uncover new applications and insights. The global market for benzoic acid is projected to see significant growth, driven in part by the demand for its derivatives in various industries. marketresearchfuture.com
Current research is actively exploring the potential of benzoic acid derivatives in several key areas:
Medicinal Chemistry: Benzoic acid and its derivatives have shown a wide range of biological activities, including antifungal and anticancer properties. preprints.orgresearchgate.net Researchers are designing and synthesizing novel derivatives to target specific biological pathways. For example, some benzoic acid derivatives have been investigated for their potential antiviral activity against the SARS-CoV-2 main protease through molecular docking studies. nih.gov
Materials Science: Benzoic acid derivatives are being incorporated into new polymers and materials. For instance, vanillic acid, which shares structural similarities with this compound, is used to create bio-based polyesters. mdpi.com
Organic Synthesis: The development of more efficient and sustainable synthetic methods for producing benzoic acid derivatives remains a priority. This includes the use of novel catalysts and reaction conditions. chemicalbook.com
The unique substitution pattern of this compound makes it a compound of interest for further investigation within these emerging research avenues. Its specific properties may lead to the development of new pharmaceuticals, advanced materials, or more efficient chemical processes.
Chemical Data
Below are interactive data tables summarizing key information for the compounds mentioned in this article.
Table 1: Compound Identifiers
| Compound Name | CAS Number |
| This compound | 773869-96-8 sigmaaldrich.com |
| Benzoic acid | 65-85-0 acs.org |
| 2-Ethoxy-3-fluoro-6-methoxybenzoic acid | 2386035-49-8 sigmaaldrich.com |
| 2-Ethoxy-3-fluoro-4-methoxybenzoic acid | N/A vwr.com |
| 2-carbomethoxy-3-methoxybenzoic acid | N/A prepchem.com |
| 3-Methoxybenzoic acid | 586-38-9 chemicalbook.com |
| Vanillic acid | 121-34-6 |
| This compound 2-morpholinoethyl ester hydrochloride | N/A uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJATDBRVDGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes to 2 Ethoxy 3 Methoxybenzoic Acid
Established Multi-Step Organic Reaction Sequences
Traditional syntheses rely on a series of well-understood reactions, typically involving the sequential introduction of functional groups onto a pre-existing benzene (B151609) ring scaffold. These methods, while robust, often require protection and deprotection steps to achieve the desired substitution pattern.
The introduction of the ethoxy and methoxy (B1213986) groups is a critical phase in the synthesis. The Williamson ether synthesis is a foundational method for this transformation, involving the reaction of a phenoxide with an alkyl halide. In the context of 2-Ethoxy-3-methoxybenzoic acid, a plausible route could start from a dihydroxybenzoic acid precursor. The synthesis would involve the selective etherification of the hydroxyl groups.
One potential precursor is 2,3-dihydroxybenzoic acid. The differential acidity of the two hydroxyl groups, or the use of protecting groups, would be necessary to selectively perform methoxylation at one position and ethoxylation at the other. For instance, reacting 2-methoxyphenol with ethyl iodide in the presence of a base like potassium carbonate is a standard procedure for producing 1-ethoxy-2-methoxybenzene. A similar principle would apply to a benzoic acid derivative, though the carboxylic acid group might require protection as an ester to prevent unwanted side reactions.
The carboxylic acid group is the defining feature of the target molecule and can be incorporated at various stages of the synthesis. One common industrial approach for creating benzoic acids is the oxidation of a corresponding toluene (B28343) derivative. patsnap.com For this specific compound, a starting material like 2-ethoxy-3-methoxytoluene could be oxidized using strong agents such as potassium permanganate (B83412) or chromic acid. aakash.ac.in
Alternatively, the carboxyl group can be formed from the hydrolysis of a nitrile (benzonitrile) or a benzamide. wikipedia.org In many synthetic sequences, the carboxylic acid is protected, typically as an ester (e.g., a methyl or ethyl ester), to survive reaction conditions that would otherwise alter it, such as those involving strong bases or reducing agents. aakash.ac.in Recent advances have also explored the chemoselective catalytic activation of carboxylic acids for radical processes, which could offer new pathways for functionalization. elsevierpure.comrsc.org
When the carboxylic acid is protected as an ester during the synthesis, the final step is its deprotection. This is most commonly achieved through alkaline hydrolysis. sserc.org.uk The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which saponifies the ester to form the corresponding carboxylate salt (e.g., sodium 2-ethoxy-3-methoxybenzoate). sserc.org.uk
Following hydrolysis, the reaction mixture is acidified, typically with a strong mineral acid like hydrochloric acid (HCl). wikipedia.org This step protonates the carboxylate salt, causing the much less water-soluble benzoic acid to precipitate out of the aqueous solution. sserc.org.ukacs.org The solid product can then be collected by filtration and purified, often by recrystallization from water, taking advantage of its higher solubility in hot water compared to cold water. wikipedia.org
Novel Synthetic Strategies and Innovations
Modern synthetic chemistry offers more direct and efficient routes, often employing catalysts to achieve high regioselectivity and yield, thereby avoiding cumbersome protection-deprotection steps.
Transition metal catalysis provides powerful tools for C-H bond functionalization. A patented method for synthesizing 2-ethoxybenzoic acid compounds utilizes a copper-catalyzed C-H ethoxylation strategy. google.com This approach employs an aromatic amido pyridine-1-oxide as a directing group, which coordinates with cuprous chloride (CuCl) to enable selective ortho-ethoxylation with ethanol. google.com After the ethoxy group is installed, the directing group is removed by alkaline hydrolysis to yield the final benzoic acid. google.com This methodology could potentially be adapted by starting with a 3-methoxybenzoic acid derivative to install the ethoxy group at the C-2 position.
| Parameter | Condition |
|---|---|
| Starting Material | Benzamidopyridine-1-oxide |
| Catalyst | Cuprous Chloride (CuCl) |
| Reagent | Ethanol |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Pyridine/Ethanol mixture |
| Temperature | 125–135°C |
| Yield (Ethoxylated Product) | Up to 84% |
| Final Step | Alkaline hydrolysis (NaOH, 80°C) |
Directed ortho-metalation (DoM) is a highly effective technique for the regioselective synthesis of substituted aromatic compounds. organic-chemistry.orgacs.org This method uses a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. nih.gov The resulting aryl anion can then react with an electrophile to introduce a new substituent.
Significantly, the carboxylic acid group itself can serve as a directing group without the need for protection. organic-chemistry.orgnih.gov Research has shown that for substrates like 2-methoxybenzoic acid, the site of metalation can be controlled by the choice of base. acs.orgnih.gov This offers a powerful strategy for synthesizing this compound. For example, one could start with 2-ethoxybenzoic acid and use DoM to introduce a methoxy group at the 3-position. The carboxylate and the existing ethoxy group would both influence the regioselectivity of the lithiation. The ability to control which ortho position is deprotonated by varying the base is a key advantage of this method. nih.govresearchgate.net
| Base/Reagent System | Temperature | Position of Deprotonation | Rationale |
|---|---|---|---|
| s-BuLi/TMEDA | -78°C | Exclusively at C6 (ortho to carboxylate) | The carboxylate group is the stronger directing group under these conditions. |
| n-BuLi/t-BuOK | -78°C | Reversal of regioselectivity (favoring C3) | The superbase is less sensitive to steric hindrance and preferentially deprotonates the site ortho to the methoxy group. researchgate.net |
This technique avoids the need for protecting and deprotecting the carboxylic acid, making it a more atom-economical and efficient route for preparing intricately substituted benzoic acids. researchgate.net
Green Chemistry Principles in Synthesis Optimization
The optimization of synthetic routes for this compound can be significantly enhanced by applying the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. snkp.ac.inwjpmr.com
Key Green Chemistry Considerations:
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The use of greener alternatives such as water, supercritical fluids (like CO₂), or ionic liquids should be explored. snkp.ac.in Microwave-assisted synthesis, which can accelerate reactions and often be performed in solvent-free conditions or with greener solvents like water or ethanol, presents a significant green optimization. acs.orgajrconline.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org In the Williamson ether synthesis, phase-transfer catalysts can enhance reaction rates and allow for the use of less hazardous reaction conditions. For syntheses involving protecting groups, enzymatic reactions can offer high specificity, often eliminating the need for protection and deprotection steps, which generate waste. acs.org
Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as vanillic acid from lignin (B12514952), aligns with green chemistry principles. uib.no This approach reduces the reliance on petrochemical feedstocks.
| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefit |
| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. | Reduced disposal costs and environmental impact. imist.ma |
| Atom Economy | Choosing synthetic routes that incorporate the maximum number of reactant atoms into the final product. | Increased efficiency and less waste. acs.org |
| Safer Solvents | Replacing hazardous solvents like DMF or chlorinated hydrocarbons with water, ethanol, or performing solvent-free reactions. | Improved safety profile and reduced environmental pollution. snkp.ac.in |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. | Lower operational costs and carbon footprint. acs.orgajrconline.org |
| Use of Catalysts | Using phase-transfer catalysts for etherification or enzymatic catalysts for selective transformations. | Increased reaction efficiency and reduced waste from stoichiometric reagents. acs.org |
| Use of Renewable Feedstocks | Starting from bio-based precursors like vanillic acid. | Reduced dependence on fossil fuels and improved sustainability. uib.no |
Industrial Scale Preparation Considerations and Process Optimization
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges and optimization parameters. The primary goals are to ensure a safe, cost-effective, and reproducible process that delivers the product with consistent quality.
Process Optimization:
Reaction Conditions: Key parameters such as temperature, pressure, reaction time, and agitation speed must be meticulously optimized. For instance, in copper-catalyzed etherification reactions, the temperature is typically maintained between 50°C and 100°C for several hours. google.com
Reagent Stoichiometry: The molar ratios of reactants, catalysts, and bases are critical. In the synthesis of o-alkoxybenzoic acids, the ratio of copper salt catalyst to the starting material can range from 0.1 to 0.5 mol per mole of the substrate. google.com
Catalyst Selection and Loading: The choice of catalyst is crucial for efficiency and cost. Copper salts like cuprous chloride, cupric chloride, or copper sulfate (B86663) are often used in nucleophilic aromatic substitution routes. google.com Optimizing the catalyst loading is essential to balance reaction rate with cost and ease of removal from the final product.
Equipment and Downstream Processing:
Reactor Design: The choice between batch, semi-batch, or continuous flow reactors depends on the production volume and reaction kinetics. Continuous flow reactors can offer better heat and mass transfer, improved safety, and more consistent product quality.
Separation and Purification: Developing an efficient and scalable method for isolating and purifying the final product is critical. This may involve extraction, crystallization, and filtration. The recovery and recycling of solvents and unreacted starting materials are also important for economic viability and environmental responsibility.
Safety and Environmental Compliance: A thorough hazard analysis of all chemicals and process steps is mandatory. This includes managing potentially hazardous reagents and byproducts and ensuring that the process complies with all environmental regulations regarding waste disposal and emissions.
| Parameter | Industrial Scale-Up Consideration | Example/Target |
| Catalyst | Cost-effective, efficient, and easily separable catalyst. | Copper salts (e.g., CuCl, CuSO₄) are common for alkoxy group introduction. google.com |
| Solvent | Low toxicity, high boiling point for reaction control, and ease of recovery. | Ethanol or other alcohols can serve as both solvent and reagent. google.com |
| Temperature | Optimized for maximum yield and minimal side reactions. | Typically in the range of 50-150°C for related syntheses. google.com |
| Pressure | Determined by the volatility of solvents and reactants at the operating temperature. | May require pressure-resistant vessels for reactions above the solvent's boiling point. google.com |
| Downstream Processing | Efficient product isolation and purification. | Crystallization is a common method for purifying solid benzoic acid derivatives. |
| Process Type | Batch vs. Continuous Flow. | Continuous flow can offer better control and safety for exothermic reactions. |
Chemical Reactivity and Transformation of 2 Ethoxy 3 Methoxybenzoic Acid
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 2-ethoxy-3-methoxybenzoic acid is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy and methoxy (B1213986) groups. These groups direct incoming electrophiles to specific positions on the ring. However, the presence of multiple substituents can lead to complex product mixtures, and the steric hindrance from the ethoxy group can influence the regioselectivity of these reactions. For instance, in reactions like nitration or halogenation, the substitution pattern is carefully controlled by the electronic effects of the existing groups.
Nucleophilic Reactions at the Carboxyl Group
The carboxylic acid group is a primary site for nucleophilic acyl substitution. pressbooks.pub This allows for the synthesis of a variety of derivatives. For example, esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. ncert.nic.in The formation of amides is also possible through reaction with ammonia (B1221849) or primary/secondary amines, often requiring activation of the carboxylic acid, for instance, by conversion to an acyl chloride. ncert.nic.in The reaction with thionyl chloride (SOCl₂) can convert the carboxylic acid into the more reactive acyl chloride, which is a key intermediate for various other transformations. ncert.nic.insmolecule.com
A specific example is the formation of this compound 2-morpholinoethyl ester hydrochloride, which involves the reaction at the carboxyl group. uni.lu
Modifications and Cleavage of Ether Linkages
The ethoxy and methoxy groups, while generally stable, can be cleaved under specific and often harsh reaction conditions. nih.gov This process, known as ether cleavage, typically requires strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). Such reactions can lead to the formation of phenolic compounds, where one or both ether groups are converted to hydroxyl groups. The selective cleavage of one ether group over the other presents a significant synthetic challenge and is an area of ongoing research. In some biological or biomimetic systems, enzymatic cleavage of similar ether bonds has been observed, highlighting potential alternative pathways for modification. oup.comacs.org
Oxidation and Reduction Chemistry of Functional Groups
The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). ncert.nic.in Conversely, the benzene ring is generally resistant to oxidation, although under forcing conditions, degradation can occur. The ether groups are also relatively stable to common oxidizing and reducing agents. Research on related compounds suggests that the presence of specific substituents can influence the oxidation potential of the molecule. ebi.ac.uk For instance, the oxidation of vanillin (B372448) to vanillic acid, a related compound, is a common transformation. oup.com
| Functional Group | Reaction Type | Reagents | Product Type |
| Carboxylic Acid | Reduction | Lithium aluminum hydride (LiAlH₄), Diborane | Primary Alcohol |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride |
| Ether Linkages | Cleavage | Hydroiodic acid (HI), Hydrobromic acid (HBr) | Phenol |
Chemo- and Regioselectivity in Complex Reaction Systems
In molecules with multiple functional groups like this compound, achieving chemo- and regioselectivity is a critical aspect of synthetic chemistry. slideshare.netunipi.it Chemoselectivity refers to the preferential reaction of one functional group over another. For example, it is possible to selectively reduce the carboxylic acid without affecting the ether linkages by choosing the appropriate reducing agent. ncert.nic.in
Regioselectivity, the control of reaction at a particular position, is crucial in electrophilic aromatic substitution reactions. unipi.it The directing effects of the ethoxy and methoxy groups, along with steric factors, determine the position of incoming substituents. The interplay of these factors can be complex, and achieving a high degree of regioselectivity often requires careful optimization of reaction conditions. researchgate.net
Derivatization Strategies and Analogue Synthesis
Ester and Amide Derivative Synthesis
The carboxyl group of benzoic acids is a versatile handle for derivatization, readily undergoing esterification and amidation reactions. mnstate.edu The synthesis of ester derivatives of 2-ethoxy-3-methoxybenzoic acid can be achieved through reaction with various alcohols under acidic conditions or by using coupling agents. For instance, the formation of methyl esters has been reported as an intermediate step in the synthesis of more complex derivatives. google.com
Amide derivatives are also a significant class of analogues. These can be synthesized by coupling the benzoic acid with a variety of amines. Standard methods for amide bond formation, such as the use of coupling reagents like HATU or conversion to an acid chloride followed by reaction with an amine, are commonly employed. nih.gov The synthesis of N,N'-bis(2-methoxybenzoyl)ethylenediamine and N,N'-bis(3-methoxybenzoyl)ethylenediamine has been documented, highlighting the potential for creating dimeric structures with potential pharmacological activity. oregonstate.edu
Here is a table summarizing representative ester and amide derivatives:
| Derivative Type | Reactant | Synthetic Method | Reference |
| Methyl Ester | Methanol | Esterification | google.com |
| Amide | Various Amines | Amide Coupling (e.g., HATU) | nih.gov |
| Diamide | Ethylenediamine | Amide Coupling | oregonstate.edu |
Halogenated Analogues and Their Synthetic Access
The introduction of halogen atoms into the aromatic ring of this compound can significantly influence its electronic properties and biological activity. Halogenation can be achieved through various electrophilic aromatic substitution reactions. For example, the synthesis of 2-ethoxy-5-bromo-4-(2-<5-chloro-2-methoxy-benzamido>-ethyl)-benzoic acid has been reported, demonstrating the feasibility of introducing bromine onto the benzene (B151609) ring. google.com
The synthesis of halogenated analogues often involves multi-step sequences. For instance, starting from a halogenated precursor allows for the subsequent introduction of the ethoxy and methoxy (B1213986) groups. The synthesis of 3-fluoro-6-methoxy-2-methylbenzoic acid has been described, which could serve as a potential precursor for halogenated analogues of this compound. google.com
The following table outlines examples of halogenated analogues:
| Halogenated Analogue | Synthetic Precursor | Halogenation Reagent | Reference |
| 2-Ethoxy-5-bromo-4-(2-<5-chloro-2-methoxy-benzamido>-ethyl)-benzoic acid | 4-(2-<5-chloro-2-methoxy-benzamido>-ethyl)-2-hydroxy-benzoic acid ethyl ester | Not specified | google.com |
| 3-Fluoro-6-methoxy-2-methylbenzoic acid | Not directly an analogue, but a relevant precursor | Not specified | google.com |
Synthesis of Phenolic Acid and Triazole Derivatives
Phenolic acid derivatives and compounds incorporating a triazole ring have garnered attention for their potential biological activities. mdpi.comresearchgate.netresearchgate.netnih.gov The synthesis of phenolic acid triazole derivatives often starts with a hydroxy-substituted benzoic acid ester. mdpi.com For example, a synthetic route could involve the alkylation of a hydroxyl group with a bromo-substituted intermediate, followed by reaction with a triazole. mdpi.com Although not directly starting from this compound, the synthesis of 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3-methoxybenzoic acid from methyl 4-hydroxy-3-methoxybenzoate provides a template for such transformations. mdpi.com This process typically involves a two-step reaction: first, reaction with dibromoethane, followed by reaction with the triazole. mdpi.com
A summary of the synthesis of a related phenolic acid triazole derivative is provided below:
| Starting Material | Key Reagents | Final Product | Reference |
| Methyl 4-hydroxy-3-methoxybenzoate | Dibromoethane, K2CO3, 1,2,4-Triazole, NaOH | 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3-methoxybenzoic acid | mdpi.com |
Benzyl (B1604629) and Imidazole (B134444) Substituted Derivatives
The incorporation of benzyl and imidazole groups can lead to compounds with diverse pharmacological properties, including potential anticancer activity. nih.gov The synthesis of benzyl-substituted derivatives can be approached through various methods, such as the palladium-catalyzed α-arylation of related ketone precursors. dtu.dk
Imidazole-containing derivatives can be synthesized by reacting an appropriate precursor with reagents to form the imidazole ring. For example, a general synthesis of N-substituted imidazole derivatives involves reacting an imidazole nucleus with ethyl chloroacetate (B1199739) to form an imidazole ester, which is then reacted with various amines. nih.gov The synthesis of 2-substituted-4-benzyl-5-methylimidazoles has also been reported, highlighting the potential for creating complex imidazole derivatives. nih.gov
The table below shows examples of related benzyl and imidazole substituted derivatives:
| Derivative Type | Synthetic Strategy | Potential Application | Reference |
| Benzyl Substituted | Palladium-catalyzed α-arylation | Not specified | dtu.dk |
| Imidazole Substituted | Reaction of imidazole ester with amines | Antimicrobial | nih.gov |
| 2-Substituted-4-benzyl-5-methylimidazoles | Multi-step synthesis | Anticancer | nih.gov |
Structure-Driven Derivatization for Targeted Applications
The design and synthesis of derivatives of this compound are often guided by the desire to create molecules with specific biological activities. By understanding the structure-activity relationships (SAR) of a series of compounds, chemists can make rational modifications to the lead structure to optimize its properties. For example, if a particular substitution pattern is found to enhance activity, further analogues can be synthesized to explore that region of chemical space.
This structure-driven approach has been successfully applied in various therapeutic areas. For instance, the synthesis of novel phenolic acid triazole derivatives was motivated by the known antifungal effects of both phenolic acids and triazoles. mdpi.comresearchgate.netresearchgate.netnih.gov Similarly, the development of imidazole-containing compounds is often driven by their potential as anticancer agents. nih.gov The ultimate goal of such derivatization strategies is to produce new chemical entities with improved potency, selectivity, and pharmacokinetic properties for a specific targeted application.
Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Ethoxy-3-methoxybenzoic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, while 2D NMR techniques can reveal correlations between them.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-ethoxybenzoic acid, shows a characteristic triplet at approximately 1.4 ppm, corresponding to the methyl protons (-CH₃) of the ethoxy group, and aromatic protons resonating in the range of δ 6.8–7.9 ppm. chemicalbook.com For this compound, the spectrum would be expected to show distinct signals for the ethoxy and methoxy (B1213986) protons, as well as the aromatic protons on the benzene (B151609) ring. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In related methoxybenzoic acids, the carboxyl carbon typically appears downfield. rsc.org For this compound, distinct signals would be observed for the carboxyl carbon, the aromatic carbons (with those attached to oxygen appearing at lower field), and the carbons of the ethoxy and methoxy groups.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more detailed structural assignment. COSY would reveal the coupling between adjacent protons, for instance, within the ethoxy group and between neighboring aromatic protons. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
| ¹H NMR Data for Related Benzoic Acid Derivatives | |
| Compound | ¹H NMR (400 MHz, CDCl₃) δ |
| 3-methoxybenzoic acid | 7.73 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H), 7.63 (dd, J = 2.6, 1.5 Hz, 1H), 7.40 (t, J = 7.9 Hz, 1H), 7.17 (ddd, J = 8.2, 2.7, 1.0 Hz, 1H), 3.86 (s, 3H) rsc.org |
| 2-ethoxybenzoic acid | Aromatic protons at δ 6.8–7.9 ppm, triplet at δ 1.4 ppm (ethoxy -CH₂CH₃) |
| ¹³C NMR Data for Related Benzoic Acid Derivatives | |
| Compound | ¹³C NMR (101 MHz, DMSO) δ |
| 3-methoxybenzoic acid | 167.3, 159.5, 132.3, 129.8, 122.1, 120.0, 114.2, 55.5 rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For instance, a related compound, 2-ethoxy-4-methoxybenzoic acid, shows a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and a C-O-C ether stretch at approximately 1250 cm⁻¹. Similarly, the IR spectrum of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid displays characteristic vibrational bands. researchgate.net The O-H stretch of the carboxylic acid group would appear as a broad band in the region of 2500-3300 cm⁻¹. C-H stretching vibrations of the aromatic ring and the alkyl groups of the ethoxy and methoxy substituents would be observed in the 2850-3100 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. For related benzoic acid derivatives, Raman spectra have been recorded and analyzed. spectrabase.comnih.gov Differences between IR and Raman spectra can sometimes be reconciled through vibrational mode analysis.
| Characteristic IR Absorption Frequencies | |
| Functional Group | Approximate Frequency (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C-H (Aromatic/Alkyl) | 2850-3100 |
| C=O (Carboxylic acid) | ~1680 |
| C-O-C (Ether) | ~1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com Fragmentation patterns can help to confirm the structure. For example, the loss of the ethoxy group (-OCH₂CH₃) or the methoxy group (-OCH₃) would result in characteristic fragment ions. Analysis of gas chromatography-mass spectrometry (GC-MS) data for related compounds has been used to identify various methoxybenzoic acid derivatives. escholarship.orgebi.ac.uk
Predicted collision cross-section (CCS) values for adducts of related esterified derivatives, such as 2-morpholin-4-ylethyl 2-ethoxy-3-methoxybenzoate and 2-piperidin-1-ylethyl 2-ethoxy-3-methoxybenzoate, have been calculated, which can aid in their identification in complex mixtures. uni.luuni.lu
X-ray Crystallography for Solid-State Structural Elucidation
While the specific crystal structure of this compound is not detailed in the provided search results, studies on related compounds like 3-methoxybenzoic acid and other alkoxy-benzoic acids demonstrate the common formation of hydrogen-bonded dimers through their carboxylic acid groups. conicet.gov.arresearchgate.net Research on a series of novel phenolic acid triazole derivatives, including a compound with a 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3-methoxybenzoic acid moiety, has utilized X-ray crystallography to determine their crystal structures. mdpi.comnih.govresearchgate.net These studies show that such molecules can crystallize in various crystal systems, such as monoclinic and orthorhombic. mdpi.comnih.govresearchgate.net
Advanced Spectroscopic Techniques for Elucidating Molecular Interactions
Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the molecular interactions of this compound. For instance, solid-state NMR could be used to study the compound in its crystalline form, providing information about polymorphism and molecular packing. Two-dimensional IR spectroscopy could be employed to investigate the dynamics of hydrogen bonding interactions. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to predict and interpret spectra, leading to a more refined understanding of the molecular structure and properties. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to predicting the electronic structure and energy of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. For substituted benzoic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(2d,2p), are employed to determine optimized geometries, electronic properties, and gas-phase acidities. mdpi.com
Studies on similar molecules, such as benzoic acid derivatives and 3-methoxy-2,4,5-trifluorobenzoic acid, utilize DFT to calculate key parameters. mdpi.comorientjchem.org These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net For instance, in a study on methyl 4-methoxybenzoate, the HOMO and LUMO energies were interpreted to indicate the molecule's chemical stability. researchgate.net
Furthermore, these calculations can predict reactive sites by mapping the molecular electrostatic potential (MEP), which identifies regions prone to electrophilic and nucleophilic attack. researchgate.netrsc.org While specific data for 2-ethoxy-3-methoxybenzoic acid is pending, the established methodologies suggest that its electronic properties and reactivity patterns are readily calculable.
Table 1: Illustrative Quantum Chemical Parameters for Benzoic Acid Derivatives This table presents data from related compounds to illustrate the typical output of quantum chemical calculations.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzoic Acid | B3LYP/6-31G++(2d,p) | -7.59 | -0.98 | 6.61 |
| p-Hydroxybenzoic Acid | B3LYP/6-31G++(2d,p) | -6.91 | -0.87 | 6.04 |
| 3,4-Dihydroxybenzoic Acid | B3LYP/6-31G++(2d,p) | -6.50 | -1.14 | 5.36 |
Data sourced from a computational study on benzoic acid derivatives as corrosion inhibitors and is for illustrative purposes. rsc.org
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds—specifically around the carboxylic acid group and the ethoxy and methoxy (B1213986) substituents—means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
For benzoic acid itself, two primary conformers are considered: a lower-energy cis conformer, which is planar, and a higher-energy trans conformer, which can be non-planar. uc.pt The energy difference between these states is significant, often in the range of 6-7 kcal/mol. The substitution pattern, particularly at the ortho position, heavily influences the conformational landscape. Interactions between the carboxylic group and adjacent substituents can alter the planarity and relative energies of the conformers. uc.pt
A detailed conformational search for this compound would involve rotating the key dihedral angles (C-C-C=O and O=C-O-H) and calculating the potential energy at each step. This process reveals the global and local energy minima on the potential energy surface. Studies on ortho-substituted benzoic acids have shown that repulsive interactions between the carbonyl oxygen and a halogen substituent can significantly raise the energy barriers for rotation. uc.pt A similar, though perhaps less pronounced, effect would be expected from the ortho-ethoxy group in the target molecule.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. rsc.org This technique is particularly valuable for understanding how a solute like this compound interacts with its solvent environment. ucl.ac.uk
MD simulations can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute. For benzoic acid in aqueous solution, simulations show that the deprotonated form (benzoate) has its carboxylate group acting like a "sinker" while the aromatic ring acts as a "buoy." acs.org
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the carboxylic acid group and protic solvents, or between the ether oxygens and protic solvents.
Self-Association: Whether solute molecules tend to aggregate. For many benzoic acid derivatives in apolar solvents, MD simulations show the formation of hydrogen-bonded dimers. In contrast, in solvents with high hydrogen bond acceptor ability, these dimers are inhibited in favor of interactions with the solvent. ucl.ac.uk
For this compound, MD simulations using a suitable force field (like the General Amber Force Field, GAFF) could predict its solubility behavior and the stability of self-associated structures in various solvents, which is crucial for processes like crystallization. ucl.ac.uksciforum.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. ucl.ac.ukacs.org Calculations are performed on the optimized molecular geometry, and the resulting theoretical shifts are often scaled using a linear regression analysis to achieve high correlation with experimental spectra. researchgate.netacs.org This combined approach is a cornerstone of modern structure elucidation.
Vibrational Spectroscopy (IR and Raman): DFT calculations can also compute the vibrational frequencies and intensities of a molecule. orientjchem.org These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, resulting in a predicted spectrum that can be closely matched with experimental FT-IR and FT-Raman data. orientjchem.org This allows for precise assignment of vibrational modes to specific functional groups and motions within the molecule.
While experimental spectra for this compound are not in the search results, computational prediction remains a viable path to understanding its spectroscopic signature. Predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, have been calculated for derivatives, illustrating the predictive power of these methods. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for a Derivative
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 310.16490 | 172.2 |
| [M+Na]⁺ | 332.14684 | 176.4 |
| [M-H]⁻ | 308.15034 | 177.0 |
Data for 2-morpholin-4-ylethyl 2-ethoxy-3-methoxybenzoate, calculated using CCSbase. uni.lu
Theoretical Insights into Reaction Mechanisms and Pathways
Computational modeling can map out the entire energy profile of a chemical reaction, providing invaluable insights into its mechanism. This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate.
For benzoic acid derivatives, several reaction types have been studied computationally:
Reactions with Radicals: The reaction mechanisms of benzoic acid with atmospheric radicals like ·OH have been modeled using DFT. These studies show that addition reactions to the aromatic ring generally have lower potential energy barriers than hydrogen abstraction reactions. nih.govscispace.com
Acylation: The reaction of benzoic acid with reagents like acetyl chloride to form an anhydride (B1165640) is a classic nucleophilic acyl substitution, the mechanism of which can be modeled step-by-step. pearson.com
C-H Functionalization: The mechanisms of transition-metal-catalyzed C-H activation at the meta position of benzoic acids have been investigated computationally. These studies analyze the transition state energies to explain and predict regioselectivity. nih.gov
The ethoxy and methoxy groups on this compound are electron-donating, which would influence the reactivity of the aromatic ring in electrophilic substitution reactions. The Hammett equation provides a framework for quantitatively relating the effect of such substituents to reaction rates and equilibria. wikipedia.org Theoretical calculations of reaction pathways would clarify the influence of these specific substituents on transition state energies and product distributions for any given reaction.
Applications in Medicinal Chemistry and Pharmacology
Development of Enzyme Inhibitors
While research into the direct inhibitory effects of 2-Ethoxy-3-methoxybenzoic acid is not extensively documented in publicly available literature, its structural motifs are relevant to the design of enzyme inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov Small molecule drugs that act as CDK inhibitors have become attractive for treating cancer and neurodegenerative diseases. nih.gov Although numerous compounds have been developed to target the ATP-binding pocket of CDKs, achieving selectivity remains a challenge due to the structural similarity across the CDK family. nih.gov
A thorough review of available scientific literature did not yield specific studies detailing the investigation or development of this compound as a direct Cyclin-Dependent Kinase (CDK) inhibitor.
Dipeptidyl Peptidase Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications used in the management of type 2 diabetes. nih.gov They function by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and lowers blood glucose levels. nih.gov The development of novel DPP-4 inhibitors is an active area of research. nih.govmdpi.com
Based on a comprehensive search of scientific databases, there is no publicly available research that specifically investigates this compound as a dipeptidyl peptidase inhibitor.
Neuroprotective Agent Research
Research into neuroprotective agents for conditions like ischemic stroke is critical due to the high rates of mortality and disability. researchgate.netresearchgate.net The investigation of novel compounds that can mitigate neuronal damage is a key focus in pharmacology.
Modulation of PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical intracellular pathway that regulates cell survival, proliferation, and apoptosis, playing a significant role in neuroprotection. nih.govnih.govbio-connect.nlyoutube.com Activation of this pathway is a therapeutic target for mitigating neuronal damage in conditions such as ischemic stroke. nih.gov
While direct studies on this compound are limited, a structurally related compound, 4-(2-(1H-imidazol-1-yl)ethoxy)-3-methoxybenzoic acid (N2) , has been identified as a potential new anti-stroke agent. Research suggests its neuroprotective effects may be linked to the modulation of the PI3K/Akt signaling pathway. This pathway is instrumental in altering the balance of certain neuronal receptors and reducing apoptosis in hippocampal neurons in animal models of cerebral ischemia.
| Compound | Therapeutic Area | Potential Mechanism of Action |
| 4-(2-(1H-imidazol-1-yl)ethoxy)-3-methoxybenzoic acid (N2) | Ischemic Stroke | Modulation of PI3K/Akt Signaling Pathway |
Prevention of Neuronal Cell Death in Ischemic Stroke Models
Neuronal cell death following an ischemic stroke is a complex process involving excitotoxicity, oxidative stress, and inflammation. researchgate.netnih.gov A key goal of neuroprotective therapy is to interrupt these cascades to preserve neuronal tissue. researchgate.netnih.gov
A derivative of a closely related compound, 2-hydroxy-3-methoxybenzoic acid glucose ester , isolated from the medicinal plant Gentiana scabra, has demonstrated significant biological activity relevant to ischemic stroke. nih.gov This compound was found to have potent antagonistic activity against Platelet-Activating Factor (PAF). nih.gov PAF is a mediator of inflammation and thrombosis, which are key pathological processes in stroke. By inhibiting PAF, this compound could potentially prevent PAF-induced cell death and vascular damage. nih.gov
In preclinical studies, this glucose ester derivative demonstrated a protective effect in a PAF-induced death model in mice, highlighting its potential as a neuroprotective agent. nih.gov
| Compound | Source | Biological Activity | Relevance to Ischemic Stroke |
| 2-hydroxy-3-methoxybenzoic acid glucose ester | Gentiana scabra | Platelet-Activating Factor (PAF) Antagonist | Prevention of inflammation and thrombosis-mediated neuronal damage |
Antimicrobial and Antifungal Investigations
The search for new antimicrobial and antifungal agents is driven by the increasing challenge of drug-resistant pathogens. Benzoic acid and its derivatives have long been recognized for their preservative and antimicrobial properties. nih.govresearchgate.net
A comprehensive review of the scientific literature found no specific studies focused on the antimicrobial or antifungal activity of this compound. However, research on other benzoic acid derivatives provides context on how structural modifications, such as the presence of methoxy (B1213986) groups, can influence their activity. nih.gov Studies have shown that the number and position of methoxyl and hydroxyl groups on the benzoic ring can significantly affect the compound's ability to inhibit the growth of bacteria and fungi. nih.govnih.govmdpi.commdpi.comscirp.orgresearchgate.net For example, the addition of methoxyl groups to benzoic acid has been shown to reduce biofilm formation in Escherichia coli. nih.gov Generally, the lipophilicity conferred by such groups can facilitate interaction with microbial cell membranes. mdpi.com
| Compound Class | General Finding | Investigated Organisms (Examples) |
| Methoxybenzoic acid derivatives | Can reduce bacterial biofilm formation. nih.gov | Escherichia coli |
| Hydroxylated benzoic acid derivatives | Exhibit varying levels of antifungal activity. nih.govresearchgate.net | Candida spp., Trichophyton spp. |
No Information Found for this compound in the Specified Applications
Following a comprehensive search for scientific literature and data, no specific information was found regarding the applications of the chemical compound this compound in the requested areas of medicinal chemistry and pharmacology.
Despite targeted searches for its anti-inflammatory, antioxidant, and antimalarial activities, as well as its use in receptor binding and ligand design, no research findings or studies pertaining to "this compound" were identified. The scientific and medical databases searched did not yield any relevant results for this specific compound within the outlined scope.
Therefore, it is not possible to provide an article on the anti-inflammatory, antioxidant potential, antimalarial activity studies, or receptor binding and ligand design for this compound as no publicly available research appears to exist on these topics.
It is important to note that while research exists for structurally similar compounds, such as derivatives of hydroxybenzoic and methoxybenzoic acids, the user's strict instruction to focus solely on this compound prevents the inclusion of such data. The absence of information for the specified compound means that the requested article cannot be generated at this time.
Role in Agrochemical and Specialty Chemical Synthesis
A Fundamental Building Block for Complex Organic Molecules
In the realm of organic chemistry, the synthesis of complex molecules is a cornerstone of innovation. Building blocks are essential starting materials used to construct these intricate structures through various chemical reactions. cymitquimica.com 2-Ethoxy-3-methoxybenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups, including the carboxylic acid, ethoxy, and methoxy (B1213986) groups, provide multiple reaction sites for chemists to elaborate and build upon, leading to the creation of novel compounds with diverse applications.
The strategic placement of the ethoxy and methoxy groups at the 2 and 3 positions of the benzoic acid backbone influences the molecule's reactivity and physical properties. For instance, ortho isomers like this compound can exhibit intramolecular steric hindrance, which affects their solubility and melting points. This nuanced structural feature can be leveraged by chemists to direct the outcome of a reaction and achieve a desired molecular architecture. The compound undergoes various chemical reactions, including oxidation to form corresponding aldehydes or further carboxylic acids, and reduction to convert the carboxylic acid group to an alcohol.
An Intermediate in the Production of Pesticides and Herbicides
The agrochemical industry relies on a steady supply of intermediate chemicals for the synthesis of pesticides and herbicides that protect crops and ensure food security. Benzoic acid derivatives are a known class of compounds with potential applications in this sector. ontosight.ai While direct evidence for the use of this compound in currently marketed pesticides and herbicides is not extensively documented in publicly available literature, its structural motifs are present in various agrochemical compounds. The presence of both ether linkages and a carboxylic acid function makes it a plausible intermediate. For example, related methoxybenzoic acid derivatives are used as intermediates in the synthesis of certain agricultural chemicals. cphi-online.com The development of new and more effective pesticides and herbicides is an ongoing process, and compounds like this compound represent a platform for the synthesis of novel active ingredients.
Applications in Material Science and Polymer Chemistry
The field of material science is constantly seeking new monomers and building blocks to create polymers with enhanced properties. Benzoic acid derivatives, particularly those with additional functional groups, are of interest for developing advanced materials. ontosight.aismolecule.com
Synthesis of Bio-based Polyesters
A significant area of research within polymer chemistry is the development of bio-based polyesters as sustainable alternatives to petroleum-based plastics. tu-clausthal.de Vanillic acid, a derivative of the natural product vanillin (B372448), is a key starting material in this endeavor. researchgate.net Through a Williamson ether synthesis, vanillic acid can be converted to 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, a monomer used in the production of bio-based polyesters like poly(ethylene vanillate) (PEV). mdpi.com PEV is considered a potential replacement for polyethylene (B3416737) terephthalate (B1205515) (PET) due to its similar thermal and mechanical properties. researchgate.net
While not a direct precursor in this specific example, the structural similarity of this compound to these vanillic acid-derived monomers highlights its potential as a building block for other novel bio-based polyesters. The principles of polycondensation, where monomers with two functional groups react to form long polymer chains, are applicable. mdpi.comnih.gov The carboxylic acid group of this compound, combined with another functional group that could be introduced onto the aromatic ring, would allow it to be incorporated into polyester (B1180765) backbones. This could lead to the development of new polymers with unique properties imparted by the ethoxy and methoxy side chains. Research into the synthesis of fully bio-based polyesters from various microbial and plant-based sources is a rapidly growing field. nih.govfrontiersin.org
Development of Dyes and Fragrances
Aromatic compounds are fundamental to the dye and fragrance industries. The specific arrangement of substituents on a benzene (B151609) ring can have a profound effect on a molecule's color and scent. While the direct use of this compound as a dye or fragrance is not widely reported, its derivatives and related compounds are utilized in these applications.
For instance, 3-methoxybenzoic acid is noted for its role as a flavoring agent. nih.govontosight.ai The addition of an ethoxy group, as in this compound, would modify its organoleptic properties. The synthesis of fragrance materials often involves the esterification of carboxylic acids. epo.org Esters derived from this compound, such as 2-morpholinoethyl ester and 2-piperidinoethyl ester, have been synthesized. uni.luuni.lu These modifications can lead to new and interesting fragrance profiles. google.com
In the realm of dyes, the chromophoric properties of aromatic systems are key. While there is no specific mention of this compound as a dye precursor, its structure is related to compounds used in dye synthesis. For example, benzoin, a resin containing benzoic and cinnamic acid derivatives, has historical use as a component of incense and in the food industry for its vanilla-like odor. nih.gov The structural elements of this compound make it a candidate for investigation in the development of new synthetic dyes.
Biochemical and Metabolic Pathway Research
Biotransformation and Metabolism Studies in Biological Systems
The biotransformation of 2-ethoxy-3-methoxybenzoic acid in biological systems is a subject of specialized research, often understood in the context of how related aromatic compounds are metabolized. Studies on various microorganisms have illuminated the pathways through which substituted benzoic acids are broken down.
For instance, anaerobic bacteria have been shown to metabolize methoxybenzoic acids by converting the methoxy (B1213986) substituents into hydroxylated derivatives. ebi.ac.uk Research on Nocardia corallina demonstrated its ability to utilize a wide range of aromatic compounds, including m-methoxybenzoic acid and 3-ethoxy-4-hydroxybenzoic acid, as sole carbon and energy sources. asm.org The metabolic processes in such bacteria often involve O-demethylation, where a methoxy group is removed. ebi.ac.uk In the case of 3-methoxybenzoic acid, it was observed that its metabolism by certain anaerobic bacteria was slower compared to other isomers. ebi.ac.uk
Fungi, such as Aspergillus niger, are also known for their capacity to biotransform aromatic acids. Strains of A. niger can reduce the carboxyl group of compounds like 3-methoxybenzoic acid to produce the corresponding alcohol (3-methoxybenzyl alcohol). sci-hub.se These studies on related compounds suggest that the metabolism of this compound in similar biological systems would likely involve reactions such as O-dealkylation (of either the ethoxy or methoxy group) and reduction of the carboxylic acid group.
Role as a Metabolite of Natural Compounds
While direct evidence for this compound as a metabolite of a specific natural compound is not extensively documented in the provided results, the formation of structurally similar compounds is well-established. A notable example is the generation of 4-ethoxy-3-methoxybenzoic acid during the degradation of lignin (B12514952) model compounds by the fungus Coriolus versicolor. oup.com In these studies, a non-phenolic β-O-4 lignin substructure model was oxidized by the fungal laccase, yielding 4-ethoxy-3-methoxybenzoic acid among other products. oup.com This demonstrates that ethoxy-methoxy-substituted benzoic acids can be metabolites resulting from the breakdown of complex natural polymers like lignin.
Furthermore, related methoxybenzoic acids are known metabolites. 3-Methoxybenzoic acid has been identified as a human urinary metabolite and is also found in plants like Pseudolarix amabilis and Larix kaempferi. nih.gov Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a well-known metabolite derived from the breakdown of lignin and is also a key intermediate in the biosynthesis of other compounds. wikipedia.org Given these precedents, it is plausible that this compound could arise as a metabolite from the biodegradation of similarly substituted natural aromatic compounds or synthetic precursors.
Enzymatic Interactions and Reaction Mechanisms in Vivo
The enzymatic interactions involving this compound are understood by examining the mechanisms of related substituted benzoic acids. Key enzymes in the metabolism of such aromatic compounds include oxidoreductases like laccases and cytochrome P450s.
Laccase, in the presence of a mediator like 1-hydroxybenzotriazole, has been shown to catalyze the oxidation of complex lignin models. oup.com This process involves reactions such as β-ether cleavage, Cα-Cβ cleavage, and Cα-oxidation, leading to the formation of simpler aromatic acids like 4-ethoxy-3-methoxybenzoic acid. oup.com
Studies with cytochrome P450 enzymes have revealed how substrate structure affects enzymatic activity. For example, the orientation of meta-substituted benzoic acids in the active site of CYP199A4 can dramatically influence their oxidation. ebi.ac.uk While 3-methoxybenzoic acid was not a substrate for O-demethylation by this enzyme because its methoxy group pointed away from the heme iron, the bulkier 3-ethoxybenzoic acid reoriented in the active site, allowing for more efficient oxidation of its ethoxy group. ebi.ac.uk This suggests that the specific positioning of the ethoxy and methoxy groups in this compound would be critical in determining its interaction with and transformation by P450 enzymes.
The table below summarizes enzymatic reactions relevant to the biotransformation of benzoic acid derivatives.
| Enzyme Class | Organism/System | Substrate(s) | Reaction Type | Product(s) |
| Laccase | Coriolus versicolor | Lignin Model Compound | Oxidation, C-C & Ether Cleavage | 4-Ethoxy-3-methoxybenzoic acid |
| Cytochrome P450 | Bacterial (CYP199A4) | 3-Ethoxybenzoic acid | Oxidation | Hydroxylated derivatives |
| Reductase | Aspergillus niger | 3-Methoxybenzoic acid | Carboxyl Reduction | 3-Methoxybenzyl alcohol |
| O-demethylase | Anaerobic Bacteria | Methoxybenzoic acids | O-demethylation | Hydroxybenzoic acids |
Comparative Analysis with Related Bioactive Benzoic Acid Derivatives
This compound belongs to a large family of substituted benzoic acid derivatives, many of which exhibit significant biological activity. A comparative analysis highlights the structural nuances that determine their function.
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): A close structural relative, vanillic acid is known for its antioxidant, antimicrobial, and anti-inflammatory properties. mdpi.com It is a major metabolite of ferulic acid and is studied for its neuroprotective effects. wikipedia.orgmdpi.com Unlike this compound, it possesses a hydroxyl group, which is crucial for its antioxidant activity.
Ethylvanillin (3-ethoxy-4-hydroxybenzoic acid): Used as a flavoring agent, ethylvanillin has a stronger flavor profile than vanillin (B372448). wikipedia.org The replacement of a methoxy group with an ethoxy group, as seen in this compound, can alter not only sensory properties but also metabolic stability and bioavailability.
4-(2-(1H-imidazol-1-yl)ethoxy)-3-methoxybenzoic acid (N2): This more complex derivative has been investigated as a potent neuroprotective agent for cerebral ischemia. nih.gov Its mechanism involves preventing neuronal cell death and is associated with the PI3K/Akt signaling pathway. nih.gov This demonstrates how the benzoic acid scaffold can be modified to create targeted therapeutic agents.
The following table provides a comparative overview of this compound and related bioactive derivatives.
| Compound Name | Structure | Key Bioactivity/Application |
| This compound | Benzoic acid with ethoxy at C2 and methoxy at C3 | Research intermediate |
| Vanillic acid | 4-hydroxy-3-methoxybenzoic acid | Antioxidant, Anti-inflammatory, Neuroprotective mdpi.com |
| Ethylvanillin | 3-ethoxy-4-hydroxybenzoic acid | Flavoring agent wikipedia.org |
| 3-Methoxybenzoic acid | Benzoic acid with methoxy at C3 | Flavoring agent, Human urinary metabolite nih.gov |
| 4-(2-(1H-imidazol-1-yl)ethoxy)-3-methoxybenzoic acid | 3-methoxybenzoic acid with a substituted ethoxy group at C4 | Neuroprotective agent for cerebral ischemia nih.gov |
| 4-Ethoxy-3-methoxybenzoic acid | Benzoic acid with ethoxy at C4 and methoxy at C3 | Metabolite of lignin degradation oup.com |
This comparative analysis reveals that subtle changes in the type and position of substituents on the benzoic acid ring can lead to a wide array of biological activities and applications, positioning this compound as a valuable scaffold for further investigation and chemical synthesis.
Future Directions and Interdisciplinary Research Opportunities
Integration with Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and materials science. tandfonline.com For derivatives of 2-Ethoxy-3-methoxybenzoic acid, AI and machine learning (ML) offer a powerful toolkit to accelerate the design of new molecules with optimized properties. Historically, chemists have sought to predict structure-activity relationships, a concept pioneered in studies of benzoic acid derivatives. tandfonline.com Today, sophisticated algorithms can build on this foundation to navigate vast chemical spaces with unprecedented efficiency.
Graph neural networks (GNNs), a subset of deep learning, are particularly well-suited for this task. GNNs can learn directly from molecular structures, treating them as graphs to predict complex properties. researchgate.net For instance, a GNN model could be trained on a dataset of substituted benzoic acids to predict their binding affinity to a specific biological target or to estimate their physicochemical properties like solubility and toxicity. researchgate.netarxiv.org This predictive power allows researchers to screen thousands of virtual derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. tandfonline.com This in silico approach significantly reduces the time and resources required for lead generation in drug discovery. tandfonline.com
Beyond property prediction, AI can be employed for de novo molecular design, generating entirely new structures based on desired characteristics. tandfonline.com By providing a model with the this compound scaffold and a set of target properties (e.g., high potency, low toxicity), AI algorithms can propose novel modifications, suggesting new functional groups or structural alterations to achieve the desired outcome.
Table 1: Potential AI/ML Applications for this compound Derivatives
| AI/ML Technique | Application Area | Potential Outcome |
| Graph Neural Networks (GNNs) | Property Prediction | Accurate prediction of binding affinity, solubility, and toxicity for virtual derivatives. researchgate.net |
| Recurrent Neural Networks (RNNs) | De Novo Design | Generation of novel, synthetically accessible molecules with optimized properties. tandfonline.com |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Lead Optimization | Identification of key structural features that influence biological activity, guiding further chemical modifications. researchgate.net |
| Predictive Synthesis Modeling | Chemical Synthesis | Suggestion of optimal reaction pathways and conditions for synthesizing target derivatives. tandfonline.com |
Exploration of Nanotechnology Applications
The field of nanotechnology offers fertile ground for the application of functionalized molecules like this compound. The carboxylic acid group is an excellent anchor for grafting the molecule onto the surface of nanomaterials, thereby imparting new functionalities. acs.orgresearcher.life This surface modification is critical for a range of advanced applications, from electronics to biomedicine. mdpi.comnih.gov
One promising area is the development of functionalized metal oxide nanoparticles (e.g., TiO₂, ZnO). acs.orgnih.gov When benzoic acid derivatives are adsorbed onto the surface of these nanoparticles, they can form interfacial charge-transfer (ICT) complexes. acs.org These complexes can alter the electronic and optical properties of the nanomaterial, which is useful for applications in photocatalysis and sensing. The specific substituents on the benzoic acid ring, such as the ethoxy and methoxy (B1213986) groups in this compound, can systematically tune these properties. acs.org
Another key application is in area-selective atomic layer deposition (AS-ALD), a crucial technique in semiconductor manufacturing. mdpi.comresearchgate.net Self-assembled monolayers (SAMs) of benzoic acid derivatives can act as inhibitors, preventing the deposition of material in specific regions of a substrate. mdpi.com The effectiveness of this inhibition is linked to the coordination chemistry of the carboxylate group with the substrate surface. mdpi.com Exploring how the unique substitution pattern of this compound influences SAM packing and stability could lead to more precise and efficient nanomanufacturing processes.
Furthermore, the interaction of benzoic acid derivatives with carbon nanotubes has been investigated to create new composite materials. researcher.life The adsorption of these molecules onto multi-walled carbon nanotubes can modify their physical and chemical properties, potentially leading to new applications in materials science and electronics. researcher.life
Sustainable Synthesis Methodologies and Environmental Impact Assessment
The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. The focus is on creating processes that are not only efficient but also environmentally benign, minimizing waste and avoiding hazardous reagents. rsc.orgmdpi.com For a compound like this compound, future research will undoubtedly prioritize the development of sustainable synthesis methods.
Traditional synthetic methods for benzoic acids can involve harsh conditions or the use of transition metals. rsc.org Modern approaches aim to replace these with greener alternatives. For example, research has demonstrated the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a clean oxidant, catalyzed by selenium in an aqueous medium. mdpi.com Another approach involves microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ajrconline.org A method for synthesizing p-ethoxy benzoic acid from methyl paraben highlights a scalable, high-yield process that recycles solvents, significantly improving the environmental footprint. researchgate.net
The assessment of a reaction's environmental impact is formalized through metrics like the E-factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. researchgate.net Future synthetic routes for this compound and its precursors will be designed to minimize this value. This includes exploring metal-free catalysis, using renewable starting materials, and employing solvents that are easily recycled. rsc.orgresearchgate.net For instance, a transition metal-free, one-pot conversion of substituted benzoic acids to anilines has been developed, showcasing a scalable and environmentally friendly process. rsc.org
Table 2: Comparison of Synthetic Methodologies for Benzoic Acid Derivatives
| Method | Key Features | Environmental Considerations |
| Conventional Synthesis | Often requires reflux, stoichiometric reagents, and organic solvents. | Can generate significant waste and use hazardous materials. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times (minutes vs. hours). ajrconline.org | Reduced energy consumption and potential for solvent-free reactions. ajrconline.org |
| Catalytic Oxidation | Use of catalysts (e.g., selenium, ruthenium) with clean oxidants (e.g., H₂O₂, O₂). mdpi.comresearchgate.net | High atom economy; can be performed in water, reducing organic solvent waste. mdpi.com |
| Metal-Free Synthesis | Avoids the use of heavy or precious metal catalysts. rsc.orgresearchgate.net | Eliminates metal contamination in waste streams and products. rsc.org |
Clinical Translation Potential of Lead Derivatives
While this compound itself is a building block, its derivatives have shown significant promise in preclinical studies, suggesting a clear path toward potential clinical translation. The journey from a promising lead compound to a clinically approved therapeutic is long and arduous, but the diverse biological activities reported for related structures provide a strong rationale for further investigation.
Derivatives of substituted benzoic acids are being explored for a wide range of therapeutic applications, including cancer, researchgate.netgoogle.com infectious diseases like tuberculosis, mdpi.comresearchgate.net and neurological disorders such as ischemic stroke. nih.govnih.gov For example, a novel derivative, 4-(2-(1H-imidazol-1-yl)ethoxy)-3-methoxybenzoic acid, has been identified as a neuroprotective agent that reduces brain damage in animal models of stroke. nih.govnih.gov Another study found that esters of benzoic acid derivatives act as prodrugs, showing enhanced activity against Mycobacterium tuberculosis by improving cell penetration. mdpi.comresearchgate.net
The clinical translation process for a derivative of this compound would involve several key stages:
Lead Optimization: Modifying the lead structure to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion). This stage would heavily leverage the AI/ML techniques described in section 10.1.
Preclinical Development: Conducting extensive in vitro and in vivo studies to establish a safety profile and demonstrate efficacy in animal models of a specific disease.
Investigational New Drug (IND) Application: Submitting a comprehensive data package to regulatory authorities (like the FDA) to request permission to begin human trials.
Clinical Trials (Phases I, II, and III): Evaluating the safety, dosage, efficacy, and side effects of the new drug candidate in human subjects.
The structural features of this compound—its specific substitution pattern—can be systematically modified to create libraries of new compounds for screening against various diseases. ontosight.ai The discovery of potent and selective human beta-3 adrenergic receptor agonists from a series of benzoic acid derivatives illustrates a successful application of this strategy, leading to candidates with good oral bioavailability and excellent potency. drugbank.com This highlights the rich potential held by this chemical class for future therapeutic development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Ethoxy-3-methoxybenzoic acid, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A common approach involves nitration of 3-methoxybenzoic acid derivatives using HNO₃ and H₂SO₄ under controlled temperatures (40–45°C) to avoid over-nitration. Post-reaction purification via recrystallization (e.g., ethanol) is critical to isolate the product . Adjusting stoichiometric ratios of reagents and monitoring reaction kinetics via TLC can optimize yield.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise molecular geometry, as demonstrated for structurally similar compounds (e.g., triclinic crystal system, space group P1, with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) . Complementary techniques include FT-IR (to confirm ester/acid functional groups) and ¹H/¹³C NMR (to resolve methoxy and ethoxy substituents).
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Follow OSHA guidelines for aromatic carboxylic acids: use PPE (gloves, goggles), ensure fume hood ventilation, and avoid prolonged skin contact. Waste disposal should comply with local regulations for organic acids .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For example, methoxy groups are ortho/para-directing, but steric hindrance from the ethoxy group may favor specific substitution patterns. Validate predictions with experimental data from nitration or sulfonation studies .
Q. What strategies mitigate degradation or isomerization of this compound under high-temperature or acidic conditions?
- Methodological Answer : Stabilize the compound by buffering reaction media (pH 6–8) and avoiding prolonged heating above 100°C. For acidic conditions (e.g., H₂SO₄ catalysis), use short reaction times and low temperatures (≤50°C). Monitor stability via HPLC or GC-MS to detect decomposition byproducts .
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : Analyze intermolecular interactions (e.g., hydrogen bonding between carboxylic acid dimers, van der Waals forces from methoxy/ethoxy groups) using SCXRD data. These interactions affect solubility, melting point, and bioavailability. Comparative studies with analogs (e.g., 3-hydroxy-4-methoxybenzoic acid) can isolate structural contributions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric assays or surface plasmon resonance (SPR). For receptor binding studies, employ radioligand displacement assays (e.g., ³H-labeled ligands). Prioritize derivatives with modified substituents (e.g., sulfonamide or triazole groups) to enhance bioactivity .
Data Contradictions and Resolutions
- Synthesis Yield Variability : reports nitration at 45°C, while similar protocols may require higher temperatures (e.g., 60°C for bulkier substrates). Resolve by conducting controlled scale-up trials with in-line spectroscopy to track intermediate formation.
- Safety Data Discrepancies : ACETO CORPORATION’s guidelines emphasize respiratory protection, whereas BLD Pharmatech focuses on skin contact. Adopt the stricter protocol (full-face respirators in high-exposure scenarios).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
